

# Z-D-Glutamic Acid (Z-D-Glu-OH): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Z-D-Glu-OH

Cat. No.: B612890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N- $\alpha$ -carbobenzyloxy-D-glutamic acid (**Z-D-Glu-OH**), a key building block in peptide synthesis and a valuable tool in neuroscience and metabolic research. This document details its core characteristics, experimental protocols for its use, and its role in biological systems.

## Core Physical and Chemical Properties

**Z-D-Glu-OH** is a derivative of the non-essential amino acid D-glutamic acid, featuring a benzyloxycarbonyl (Z) protecting group on the  $\alpha$ -amino group. This modification enhances its stability and utility in various chemical reactions, particularly in the controlled synthesis of peptides.

Table 1: Physical and Chemical Properties of **Z-D-Glu-OH**

Property	Value	Reference
Synonyms	N-Cbz-D-glutamic acid, N-Benzoyloxycarbonyl-D-glutamic acid, Cbz-D-Glu-OH	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	63648-73-7	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	281.26 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[2]</a>
Melting Point	119.0 to 121.0 °C	<a href="#">[2]</a>
Optical Rotation	+7.0 to +8.0 degrees (c=8, in Acetic Acid)	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	>98.0%	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	Store at 2-8°C	<a href="#">[3]</a>

## Spectroscopic Data Analysis

While specific spectra for **Z-D-Glu-OH** are proprietary to chemical suppliers, this section outlines the expected spectroscopic characteristics based on its molecular structure.

### **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy**

The <sup>1</sup>H NMR spectrum of **Z-D-Glu-OH** is expected to exhibit distinct signals corresponding to the protons in the glutamic acid backbone, the benzoyloxycarbonyl protecting group, and the carboxylic acid groups.

- Aromatic Protons (C<sub>6</sub>H<sub>5</sub>): A multiplet in the range of 7.2-7.4 ppm.
- Benzyl Protons (CH<sub>2</sub>): A singlet around 5.1 ppm.
- $\alpha$ -Proton ( $\alpha$ -CH): A multiplet around 4.3-4.5 ppm, coupled to the adjacent methylene protons.

- $\beta$ -Protons ( $\beta\text{-CH}_2$ ): Diastereotopic protons appearing as a complex multiplet around 1.9-2.2 ppm.
- $\gamma$ -Protons ( $\gamma\text{-CH}_2$ ): A multiplet around 2.3-2.5 ppm.
- Amide Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
- Carboxylic Acid Protons (COOH): Two broad singlets at the downfield end of the spectrum ( $>10$  ppm), which are typically exchanged with D<sub>2</sub>O.

## **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy**

The <sup>13</sup>C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

- Carbonyl Carbons (C=O): Signals for the two carboxylic acid carbons and the urethane carbonyl will appear in the range of 170-180 ppm.
- Aromatic Carbons (C<sub>6</sub>H<sub>5</sub>): Multiple signals in the aromatic region, typically between 127-137 ppm.
- Benzyl Carbon (CH<sub>2</sub>): A signal around 67 ppm.
- $\alpha$ -Carbon ( $\alpha\text{-CH}$ ): A signal around 53-55 ppm.
- $\beta$ -Carbon ( $\beta\text{-CH}_2$ ): A signal in the range of 28-32 ppm.
- $\gamma$ -Carbon ( $\gamma\text{-CH}_2$ ): A signal around 30-34 ppm.

## **FT-IR (Fourier-Transform Infrared) Spectroscopy**

The IR spectrum of **Z-D-Glu-OH** will display characteristic absorption bands for its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm<sup>-1</sup>.<sup>[4]</sup>
- N-H Stretch (Amide): A moderate band around 3300 cm<sup>-1</sup>.<sup>[4]</sup>

- C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000  $\text{cm}^{-1}$ , respectively.
- C=O Stretch (Carboxylic Acid and Urethane): Strong, sharp peaks in the region of 1680-1750  $\text{cm}^{-1}$ .<sup>[4]</sup>
- C=C Stretch (Aromatic): Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: Bands in the 1000-1300  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

In mass spectrometry, **Z-D-Glu-OH** will produce a molecular ion peak  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  282.09. The fragmentation pattern will likely involve the loss of the benzyloxycarbonyl group or parts of the glutamic acid side chain. Common fragments would include those corresponding to the loss of  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and the benzyl group.

## Experimental Protocols

### General Protocol for Peptide Synthesis using **Z-D-Glu-OH**

This protocol outlines a general procedure for coupling **Z-D-Glu-OH** to an amino acid ester using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC).

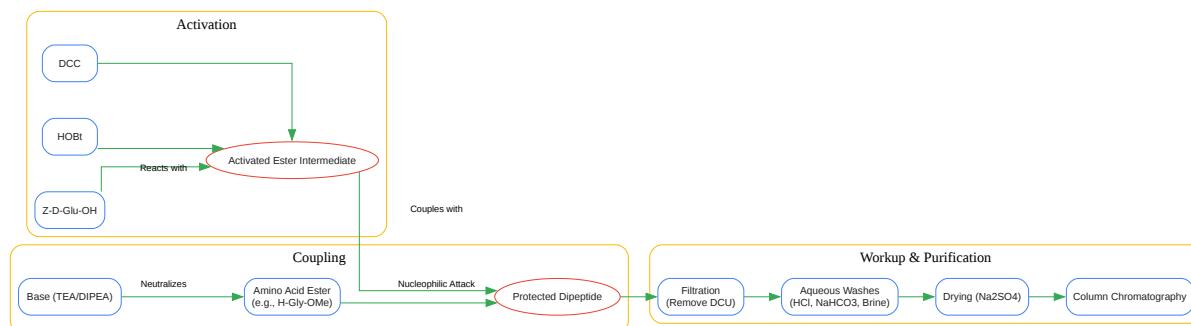
Materials:

- **Z-D-Glu-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBT)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

- Standard workup and purification reagents (e.g., HCl, NaHCO<sub>3</sub>, brine, anhydrous Na<sub>2</sub>SO<sub>4</sub>, silica gel for chromatography)

Procedure:

- Dissolve **Z-D-Glu-OH** (1 equivalent) and HOBT (1.1 equivalents) in anhydrous DCM.
- In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize it.
- Add the neutralized amino acid ester solution to the **Z-D-Glu-OH** solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with 1N HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting protected dipeptide by column chromatography on silica gel.

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General workflow for peptide synthesis using **Z-D-Glu-OH**.

## Biological and Pharmacological Significance

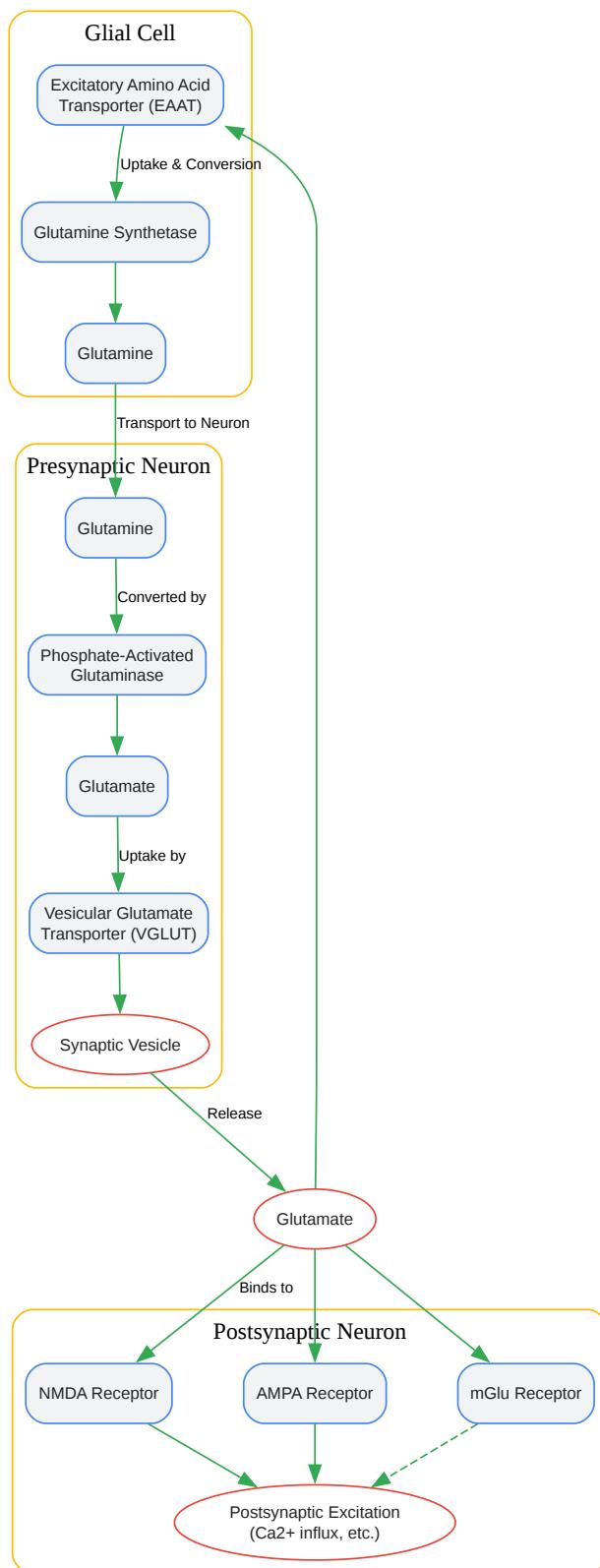
While **Z-D-Glu-OH** itself is primarily a synthetic intermediate, its core component, D-glutamic acid, and the broader class of glutamic acid derivatives have significant biological roles.

### Role of D-Glutamic Acid

D-glutamic acid is found in various organisms and has been implicated in several physiological processes. It is a component of the bacterial cell wall peptidoglycan and can be found in the mammalian brain, where its concentration changes with age and in certain pathological conditions.

### Glutamate as a Neurotransmitter

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.<sup>[5]</sup> It plays a crucial role in synaptic plasticity, which is fundamental for learning and memory.<sup>[5]</sup> Glutamate activates both ionotropic and metabotropic receptors, leading to the excitation of postsynaptic neurons. Dysregulation of glutamate signaling is associated with numerous neurological and psychiatric disorders. **Z-D-Glu-OH** and other glutamic acid derivatives are used in neuroscience research to probe the function of glutamate receptors and transporters.<sup>[6]</sup>



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Simplified diagram of the glutamate-glutamine cycle in a synapse.

## Metabolic Role

Glutamic acid is a key player in cellular metabolism. It is involved in the urea cycle and serves as a precursor for the synthesis of other amino acids and the antioxidant glutathione.<sup>[7]</sup> Derivatives of glutamic acid are being investigated for their potential to modulate metabolic pathways in various diseases, including cancer.<sup>[8]</sup>

## Conclusion

**Z-D-Glu-OH** is a valuable reagent for chemical and biological research. Its well-defined physical and chemical properties, combined with its utility in peptide synthesis, make it an important tool for drug discovery and the development of novel therapeutic agents. A thorough understanding of its characteristics and handling is essential for its effective application in the laboratory. Further research into the specific biological activities of **Z-D-Glu-OH** and its derivatives may unveil new therapeutic opportunities.

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